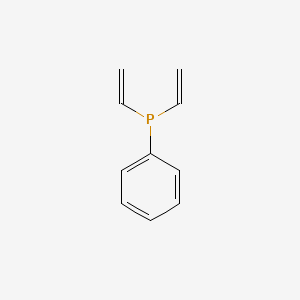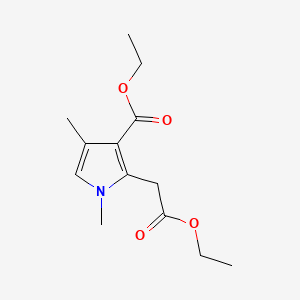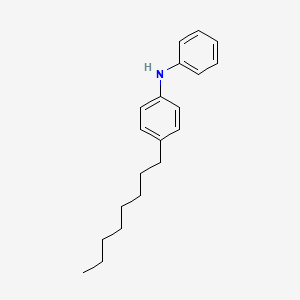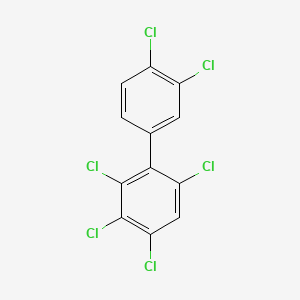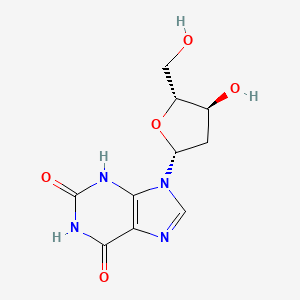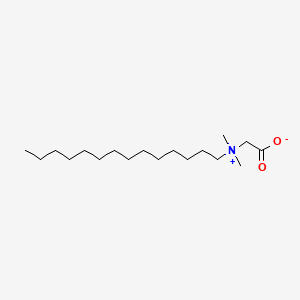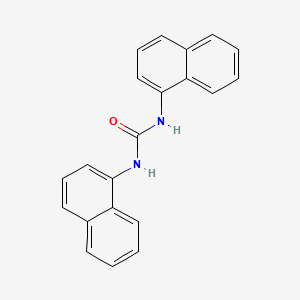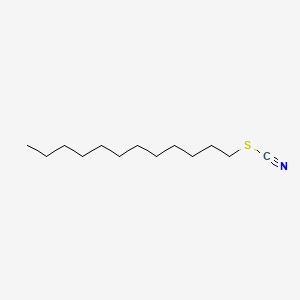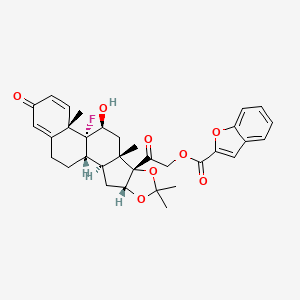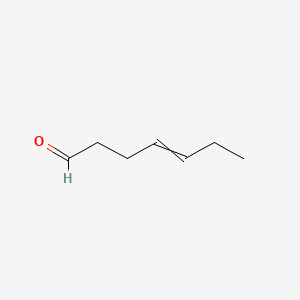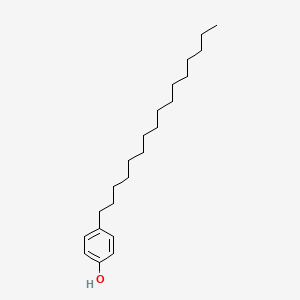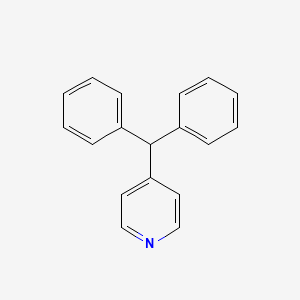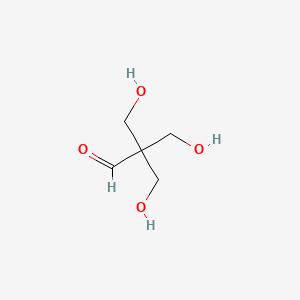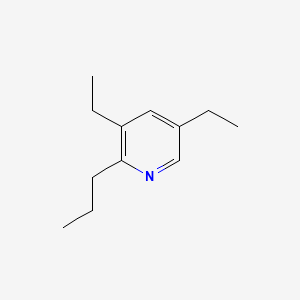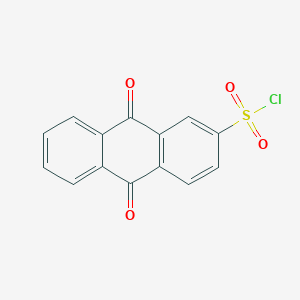
2-Anthraquinonesulfonyl chloride
Übersicht
Beschreibung
2-Anthraquinonesulfonyl chloride is a chemical compound used in scientific research . It is also known as 9,10-dioxoanthracene-2-sulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 2-Anthraquinonesulfonyl chloride is C14H7ClO4S . Its average mass is 306.721 Da and its monoisotopic mass is 305.975342 Da .Chemical Reactions Analysis
2-Anthraquinonesulfonyl chloride has been used as a derivatization reagent for amines . The derivatives are stable and readily amenable to analysis by normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) .Wissenschaftliche Forschungsanwendungen
Polymer Modification
Biswas, Mazumdar, and Mitra (1988) explored the reaction of benzene and anthraquinonesulfonyl chlorides with poly-N-vinylcarbazole, using Friedel-Crafts catalysts. This process led to the formation of sulfonyl derivatives of the polymer, characterized by various analytical methods, including IR spectroscopy and thermogravimetric analysis. This research demonstrates the utility of anthraquinonesulfonyl chloride in polymer modification and characterization (Biswas, Mazumdar, & Mitra, 1988).
Electrochemical Applications
Komura, Mori, Yamaguti, and Takahasi (1997) investigated the electrostatic incorporation of anthraquinonesulfonate ions into polypyrrole films containing pyridinium groups. They found that these films significantly increased voltammetric peak currents of anthraquinone derivatives, demonstrating their potential in electrocatalysis and electrochemical applications (Komura et al., 1997).
Energy Storage
Scharf and Weitz (1979) studied the photooxidation of chloride to chlorine using anthraquinonesulfonic and -methanosulfonic acid. Their findings indicated that these compounds could store absorbed light energy as chemical energy, suggesting a potential application of anthraquinonesulfonyl chloride derivatives in solar energy storage and conversion (Scharf & Weitz, 1979).
Analytical Chemistry
Feng, Uno, Goto, Zhang, and An (2002) synthesized a new sulfonating agent, anthraquinone-2-sulfonyl chloride, and explored its applications in analytical chemistry. They demonstrated its versatility as a derivatization reagent for amines, enhancing their detectability and analysis via high-performance liquid chromatography (HPLC) (Feng et al., 2002).
Redox Flow Batteries
Lee, Permatasari, and Kwon (2020) utilized anthraquinone-2,7-disulfonic acid in conjunction with ferrocyanide as a redox couple for neutral aqueous redox flow batteries. This study highlights the potential of anthraquinone derivatives in energy storage systems, particularly in redox flow batteries (Lee, Permatasari, & Kwon, 2020).
Electrode Modification
Degrand and Miller (1981) prepared anthraquinone polymers by condensation with 2-anthraquinonecarbonylchloride and studied their adsorption on electrodes. Their research provides insights into the potential of anthraquinonesulfonyl chloride derivatives for modifying electrode surfaces, impacting electrochemical sensing and energy devices (Degrand & Miller, 1981).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact requires rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and immediate medical attention should be sought .
Zukünftige Richtungen
Anthraquinonesulfonyl chloride exhibits high perplexity due to its complex structure, allowing for diverse applications. It has been used to facilitate electron transfer from electrodes in Shewanella oneidensis . Furthermore, anthraquinone-based compounds are being researched for their potential as anticancer agents .
Eigenschaften
IUPAC Name |
9,10-dioxoanthracene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFCHANCMRCOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277890 | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anthraquinonesulfonyl chloride | |
CAS RN |
2381-23-9 | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



